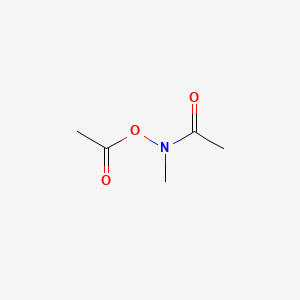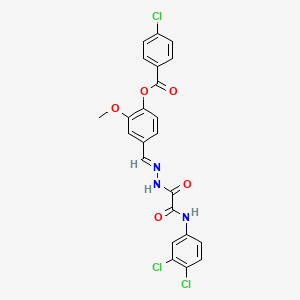![molecular formula C20H15ClN4O3 B11959970 1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11959970.png)
1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a nitro group, a chloro group, and two benzyl groups attached to the imidazo[4,5-b]pyridine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves multiple steps. One common method starts with the nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one to obtain its 5-nitro derivative. This is followed by alkylation with benzyl chloride in the presence of a base to introduce the benzyl groups . The chloro group can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, Raney nickel.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1,3-Dibenzyl-6-chloro-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,3-Dicarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
1,3-Dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, antimicrobial, and cytotoxic agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The chloro and benzyl groups may also contribute to its binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Lacks the chloro group but shares similar structural features and reactivity.
1,3-Dibenzyl-6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Lacks the nitro group, which affects its reactivity and biological activity.
1,3-Dibenzyl-6-chloro-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: A reduction product of the nitro compound, with different biological properties.
Uniqueness
1,3-Dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C20H15ClN4O3 |
|---|---|
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
1,3-dibenzyl-6-chloro-5-nitroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C20H15ClN4O3/c21-16-11-17-19(22-18(16)25(27)28)24(13-15-9-5-2-6-10-15)20(26)23(17)12-14-7-3-1-4-8-14/h1-11H,12-13H2 |
Clave InChI |
QLJZIYRZQXWOTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC(=C(N=C3N(C2=O)CC4=CC=CC=C4)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)




![4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene](/img/structure/B11959917.png)








